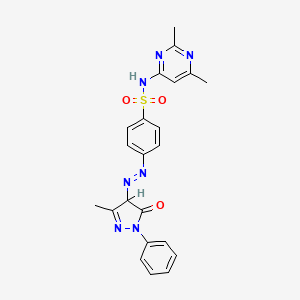![molecular formula C9H12N4 B12813886 N2,1-dimethyl-1H-benzo[d]imidazole-2,5-diamine CAS No. 596130-85-7](/img/structure/B12813886.png)
N2,1-dimethyl-1H-benzo[d]imidazole-2,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,1-dimethyl-1H-benzo[d]imidazole-2,5-diamine is a nitrogen-containing aromatic heterocyclic compound It belongs to the class of benzimidazole derivatives, which are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,1-dimethyl-1H-benzo[d]imidazole-2,5-diamine typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamine with suitable aldehydes or ketones under acidic or basic conditions. The reaction can be catalyzed by various catalysts, including acids, bases, or transition metal complexes .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous processes. These methods optimize reaction conditions to achieve high yields and purity. The use of green chemistry principles, such as solvent-free conditions or environmentally friendly solvents, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N2,1-dimethyl-1H-benzo[d]imidazole-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, aryl, or other functional groups .
Scientific Research Applications
N2,1-dimethyl-1H-benzo[d]imidazole-2,5-diamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N2,1-dimethyl-1H-benzo[d]imidazole-2,5-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazole: A parent compound with similar structural features but lacking the dimethyl and diamine substitutions.
2-phenyl-1H-benzo[d]imidazole: A derivative with a phenyl group substitution, exhibiting different biological activities.
5,6-dimethyl-1H-benzo[d]imidazole: Another derivative with methyl groups at different positions, affecting its chemical properties.
Uniqueness
N2,1-dimethyl-1H-benzo[d]imidazole-2,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl and diamine substitutions enhance its reactivity and potential for diverse applications compared to other benzimidazole derivatives .
Properties
CAS No. |
596130-85-7 |
|---|---|
Molecular Formula |
C9H12N4 |
Molecular Weight |
176.22 g/mol |
IUPAC Name |
2-N,1-dimethylbenzimidazole-2,5-diamine |
InChI |
InChI=1S/C9H12N4/c1-11-9-12-7-5-6(10)3-4-8(7)13(9)2/h3-5H,10H2,1-2H3,(H,11,12) |
InChI Key |
JFEDNAUNOFXYHH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(N1C)C=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-3-oxooxolan-2-yl benzoate](/img/structure/B12813805.png)
![9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,3-diol hydrochloride](/img/structure/B12813813.png)
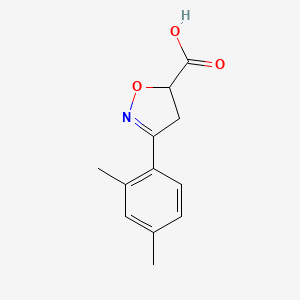

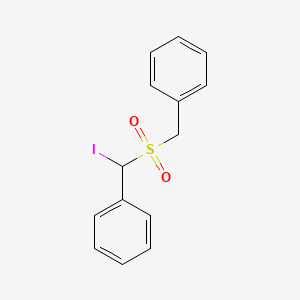

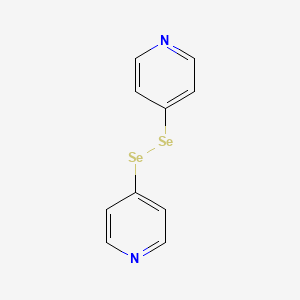
![Pyridinium, 1-[[2-carboxy-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, (6R-trans)-](/img/structure/B12813855.png)
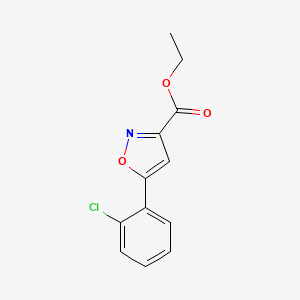
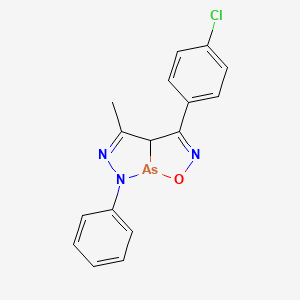
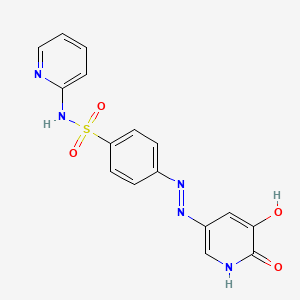
![2,5-Dichloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B12813878.png)
![9-AZoniabicyclo[3.3.1]nonane, 9-oxide, tetrafluoroborate](/img/structure/B12813892.png)
